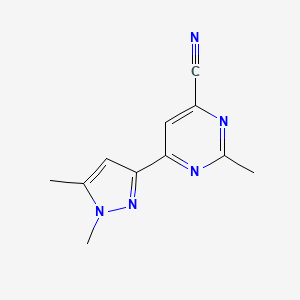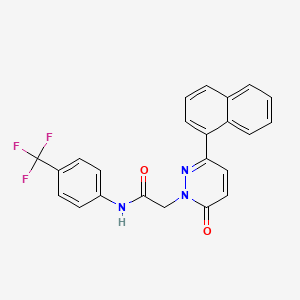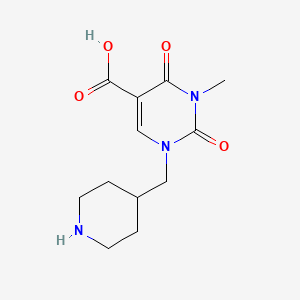
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with appropriate reagents to form the desired pyrimidine derivative. One common method includes the use of metallic sodium in anhydrous toluene, followed by the addition of acetophenone . The reaction mixture is stirred at room temperature for several days, and the product is isolated through filtration, washing, and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes . The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-phenylprop-2-en-1-one
Uniqueness
6-(1,5-dimethyl-1H-pyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11N5 |
|---|---|
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
6-(1,5-dimethylpyrazol-3-yl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H11N5/c1-7-4-11(15-16(7)3)10-5-9(6-12)13-8(2)14-10/h4-5H,1-3H3 |
Clé InChI |
HDPPSUCRQPFURE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C)C2=NC(=NC(=C2)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2,2,2-Trifluoroethyl)thio)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14881968.png)



![2-[(2',5'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14881995.png)






![4-Hydroxy-1-azaspiro[5.5]undecan-2-one](/img/structure/B14882050.png)
